(5S)-5-methyl-1-oxo-N-phenyl-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide
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Overview
Description
(5S)-5-methyl-1-oxo-N-phenyl-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide is a complex organic compound with a unique structure that combines elements of thiazole, benzoxadiazocine, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-methyl-1-oxo-N-phenyl-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide typically involves multi-step organic reactions. One common approach is the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones. This method uses O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-methyl-1-oxo-N-phenyl-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Scientific Research Applications
(5S)-5-methyl-1-oxo-N-phenyl-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5S)-5-methyl-1-oxo-N-phenyl-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and triggering downstream effects in cellular pathways .
Properties
Molecular Formula |
C20H17N3O3S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(9S)-9-methyl-14-oxo-N-phenyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxamide |
InChI |
InChI=1S/C20H17N3O3S/c1-20-16(18(25)21-12-7-3-2-4-8-12)17(13-9-5-6-10-14(13)26-20)23-15(24)11-27-19(23)22-20/h2-10,16-17H,11H2,1H3,(H,21,25)/t16?,17?,20-/m0/s1 |
InChI Key |
HSVOTUUJCRTGII-UHYCVJNDSA-N |
Isomeric SMILES |
C[C@@]12C(C(C3=CC=CC=C3O1)N4C(=O)CSC4=N2)C(=O)NC5=CC=CC=C5 |
Canonical SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)CSC4=N2)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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